molecular formula C19H27Cl2N3O4 B14221777 N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine CAS No. 776305-09-0

N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine

Cat. No.: B14221777
CAS No.: 776305-09-0
M. Wt: 432.3 g/mol
InChI Key: SGNMSVXMMMSTNV-UVBJJODRSA-N
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Description

N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine is a chemical compound with the molecular formula C19H27Cl2N3O4. It is a derivative of L-valine, an essential amino acid, and features a dichlorophenyl group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

CAS No.

776305-09-0

Molecular Formula

C19H27Cl2N3O4

Molecular Weight

432.3 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[(3,4-dichlorophenyl)methylcarbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H27Cl2N3O4/c1-5-11(4)16(17(25)23-15(10(2)3)18(26)27)24-19(28)22-9-12-6-7-13(20)14(21)8-12/h6-8,10-11,15-16H,5,9H2,1-4H3,(H,23,25)(H,26,27)(H2,22,24,28)/t11-,15-,16-/m0/s1

InChI Key

SGNMSVXMMMSTNV-UVBJJODRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)NCC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)NCC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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